molecular formula C9H6F3NS B1294398 2-Methyl-5-(trifluoromethyl)benzothiazole CAS No. 398-99-2

2-Methyl-5-(trifluoromethyl)benzothiazole

Cat. No. B1294398
CAS RN: 398-99-2
M. Wt: 217.21 g/mol
InChI Key: XXIOZBPOLWETSU-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzothiazole is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles have been extensively studied due to their diverse biological activities and potential therapeutic applications, particularly in the field of oncology. The trifluoromethyl group in the 5-position and a methyl group in the 2-position on the benzothiazole ring may influence the compound's physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of benzothiazoles, including those with various substituents, typically involves cyclization reactions such as the Jacobsen cyclization or modifications thereof. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized using precursor thiobenzanilides, with specific modifications allowing the synthesis of target compounds with high purity . The synthesis routes are designed to yield high-purity products with potential for pharmaceutical development .

Molecular Structure Analysis

The molecular structure of benzothiazoles, including the presence of substituents like trifluoromethyl groups, plays a crucial role in their biological activity. The structure-activity relationship studies have shown that the presence of certain substituents can enhance the potency and selectivity of benzothiazoles against various cancer cell lines . The molecular structure also influences the interaction of these compounds with biological targets such as cytochrome P450 enzymes .

Chemical Reactions Analysis

Benzothiazoles undergo various chemical reactions, including metabolic transformations that are critical for their antitumor activity. For example, 2-(4-aminophenyl)benzothiazoles are metabolized by cytochrome P450 enzymes, leading to the formation of reactive species that can bind covalently to macromolecules in sensitive cancer cells . The metabolic pathways and the resulting metabolites are essential for understanding the mode of action of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of fluorine atoms and other substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For example, amino acid conjugation has been used to improve the solubility and stability of benzothiazoles, leading to the development of water-soluble prodrugs . The acidity of the fluorophenol moiety in related compounds has been shown to confer high sensitivity to pH and selectivity in metal cation binding .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry : Benzothiazole derivatives and their metal complexes possess a wide range of pharmacological properties. They have been found to exhibit anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-Parkinson, anti-diabetic, anti-leishmanial, anti-malarial, anti-inflammatory, and other activities . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

  • Biochemistry : Benzothiazoles have played an important role in the field of biochemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is one of the most significant problems facing researchers .

  • Green Chemistry : Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been reported. These advances include condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

  • Material Science : Benzothiazole derivatives are also used as electrophosphorescent emitter in OLEDs .

  • Chemical Synthesis : Benzothiazole compounds are used in various areas of research including chemical synthesis .

  • Fluorescent Pigment Dyeing Substrates : 2-aryl benzothiazoles, a type of benzothiazole derivative, act as fluorescent pigment dyeing substrates and also possess β-D-galactosidase activities .

  • Bacterial Detection : Benzothiazole derivatives are used in bacterial detection .

  • DNG Gyrase Inhibitors : They are used as DNG gyrase inhibitors .

  • Anti-tumor Agents : Benzothiazole derivatives have shown anti-tumor properties .

  • Anti-melanogenesis Agents : They are used as anti-melanogenesis agents .

  • Fluorescent Probes for Analyte Detection : Benzothiazole derivatives are used as fluorescent probes for analyte detection .

  • Vulcanization Accelerators : Benzothiazoles are widely used as vulcanization accelerators .

  • Antioxidants : They are used as antioxidants .

  • Plant Growth Regulators : Benzothiazoles are used as plant growth regulators .

  • Enzyme Inhibitors : They act as enzyme inhibitors .

  • Imaging Reagents : Benzothiazoles are used as imaging reagents .

  • Fluorescence Materials : They are used as fluorescence materials .

  • Electroluminescent Devices : Benzothiazoles are used in electroluminescent devices .

Safety And Hazards

  • Product Identity Confirmation : Buyers must confirm product identity and purity, as analytical data may not be available for this rare compound .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIOZBPOLWETSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059943
Record name Benzothiazole, 2-methyl-5-(trifluoromethyl)-
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Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)benzothiazole

CAS RN

398-99-2
Record name 2-Methyl-5-(trifluoromethyl)benzothiazole
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Record name Benzothiazole, 2-methyl-5-(trifluoromethyl)-
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Record name Benzothiazole, 2-methyl-5-(trifluoromethyl)-
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Record name Benzothiazole, 2-methyl-5-(trifluoromethyl)-
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Record name 2-methyl-5-(trifluoromethyl)benzothiazole
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